2-(2-Bromo-5-methoxyphenyl)-2-(methylamino)ethan-1-ol
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Overview
Description
2-(2-Bromo-5-methoxyphenyl)-2-(methylamino)ethan-1-ol is an organic compound that belongs to the class of phenethylamines. These compounds are characterized by the presence of a phenyl ring attached to an amino group through an ethyl chain. The presence of bromine and methoxy groups on the phenyl ring, as well as a methylamino group, suggests potential biological activity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-methoxyphenyl)-2-(methylamino)ethan-1-ol typically involves the following steps:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol and a suitable catalyst.
Hydroxylation: The hydroxyl group can be introduced via hydrolysis of an intermediate ester or through direct hydroxylation using a suitable oxidizing agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-5-methoxyphenyl)-2-(methylamino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other strong reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a dehalogenated compound.
Substitution: Formation of substituted phenethylamines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving phenethylamines.
Medicine: Potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Use in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-methoxyphenyl)-2-(methylamino)ethan-1-ol would depend on its specific biological targets. Generally, phenethylamines can interact with neurotransmitter receptors, enzymes, and other proteins, modulating their activity. The presence of bromine and methoxy groups may influence its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromo-4,5-dimethoxyphenyl)-2-(methylamino)ethan-1-ol: Similar structure with an additional methoxy group.
2-(2-Chloro-5-methoxyphenyl)-2-(methylamino)ethan-1-ol: Similar structure with a chlorine atom instead of bromine.
2-(2-Bromo-5-methoxyphenyl)-2-(ethylamino)ethan-1-ol: Similar structure with an ethylamino group instead of methylamino.
Uniqueness
The unique combination of bromine, methoxy, and methylamino groups in 2-(2-Bromo-5-methoxyphenyl)-2-(methylamino)ethan-1-ol may confer distinct biological and chemical properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2-bromo-5-methoxyphenyl)-2-(methylamino)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2/c1-12-10(6-13)8-5-7(14-2)3-4-9(8)11/h3-5,10,12-13H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVIFOVPPRDLJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CO)C1=C(C=CC(=C1)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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